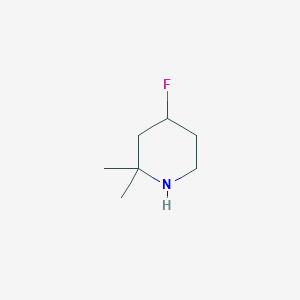
4-Fluoro-2,2-dimethylpiperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Fluoro-2,2-dimethylpiperidine is a fluorinated piperidine derivative with the molecular formula C7H14FN It is a six-membered heterocyclic compound containing one nitrogen atom and a fluorine substituent at the fourth position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2,2-dimethylpiperidine typically involves the fluorination of a piperidine precursor. One common method is the reaction of 2,2-dimethylpiperidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents safely. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity while minimizing by-products.
化学反应分析
Types of Reactions
4-Fluoro-2,2-dimethylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted piperidine derivatives.
科学研究应用
4-Fluoro-2,2-dimethylpiperidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Materials Science: The compound’s unique properties make it useful in the development of advanced materials, such as fluorinated polymers.
Chemical Biology: It serves as a probe in studying biological systems, especially in understanding the role of fluorine in drug-receptor interactions.
作用机制
The mechanism of action of 4-Fluoro-2,2-dimethylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s presence can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds or electrostatic interactions with the target site. This can lead to modulation of the target’s activity, resulting in the desired biological effect.
相似化合物的比较
Similar Compounds
2,2-Dimethylpiperidine: Lacks the fluorine substituent, resulting in different chemical and biological properties.
4-Chloro-2,2-dimethylpiperidine: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and applications.
4-Bromo-2,2-dimethylpiperidine: Similar to the chloro derivative but with a bromine atom, affecting its chemical behavior.
Uniqueness
4-Fluoro-2,2-dimethylpiperidine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. These effects can enhance the compound’s stability, reactivity, and biological activity compared to its non-fluorinated or differently halogenated counterparts.
生物活性
4-Fluoro-2,2-dimethylpiperidine is a fluorinated derivative of piperidine, characterized by a fluorine atom at the 4-position and two methyl groups at the 2-position of the piperidine ring. Its molecular formula is C7H14FN, with a molecular weight of approximately 129.19 g/mol. The presence of the fluorine atom imparts unique steric and electronic properties, making it an interesting compound for various biological applications.
Table 1: Comparison of Piperidine Derivatives
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| This compound | Fluorine at position 4; two methyl groups at position 2 | Enhanced pharmacological properties |
| 2,6-Dimethylpiperidine | Two methyl groups at positions 2 and 6 | Lacks fluorine; different electronic properties |
| 4-Fluoro-1-methylpiperidine | Fluorine at position 4; one methyl group | Less steric hindrance compared to 4-fluoro-2,2-dimethyl |
| 3-Fluoropiperidine | Fluorine at position 3 | Different reactivity profile due to position |
| 4-Fluoro-3-methylpiperidine | Fluorine at position 4; methyl at position 3 | Potentially different biological activity |
Pharmacological Implications
The introduction of fluorine in organic compounds often leads to improved binding affinity and selectivity towards biological targets. For instance, studies on similar piperidine derivatives have shown that modifications can significantly influence their activity against various biological targets such as enzymes and receptors involved in neurological functions.
Case Studies
- Neurotransmitter Interaction : Preliminary studies suggest that compounds similar to this compound may interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Such interactions could potentially lead to applications in treating neurological disorders.
- Antimicrobial Activity : Research on piperidine derivatives has demonstrated significant antibacterial and antifungal activities. For example, derivatives with electron-withdrawing groups like fluorine exhibited enhanced antimicrobial properties compared to their non-fluorinated counterparts .
- Antioxidant Properties : Some studies have indicated that piperidine derivatives can possess antioxidant activity. Compounds with specific substitutions have shown promising results in scavenging free radicals, which is crucial for developing therapeutic agents against oxidative stress-related diseases .
属性
分子式 |
C7H14FN |
|---|---|
分子量 |
131.19 g/mol |
IUPAC 名称 |
4-fluoro-2,2-dimethylpiperidine |
InChI |
InChI=1S/C7H14FN/c1-7(2)5-6(8)3-4-9-7/h6,9H,3-5H2,1-2H3 |
InChI 键 |
DQTLHEPLAUENNJ-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC(CCN1)F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















